molecular formula C18H17ClN2OS B11118360 2-(5-chlorothiophen-2-yl)-N,N-diethylquinoline-4-carboxamide

2-(5-chlorothiophen-2-yl)-N,N-diethylquinoline-4-carboxamide

Cat. No.: B11118360
M. Wt: 344.9 g/mol
InChI Key: CJUCLXIDUNZAIU-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N,N-diethylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a 5-chlorothiophen-2-yl group and a diethylcarboxamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N,N-diethylquinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller reaction. These methods generally involve the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the 5-chlorothiophen-2-yl Group: The 5-chlorothiophen-2-yl group can be introduced through a halogenation reaction, where thiophene is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of the Diethylcarboxamide Moiety: The diethylcarboxamide moiety can be introduced through an amidation reaction, where the quinoline derivative is treated with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-N,N-diethylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 5-chlorothiophen-2-yl group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: It has been investigated for its antimicrobial and antiviral properties, showing promising activity against certain bacterial and viral strains.

    Medicine: The compound has been explored for its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.

    Industry: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N,N-diethylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and RNA, interfering with their replication and transcription processes. It can also interact with enzymes involved in cell division and metabolism.

    Pathways Involved: The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It can also inhibit the activity of certain viral enzymes, preventing viral replication.

Comparison with Similar Compounds

2-(5-chlorothiophen-2-yl)-N,N-diethylquinoline-4-carboxamide can be compared with other quinoline derivatives to highlight its uniqueness:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents. Unlike chloroquine, this compound has shown broader antimicrobial activity.

    Quinoline N-oxides: These compounds have an oxidized quinoline core and exhibit different biological activities compared to this compound.

    Thiophene Derivatives: Compounds with a thiophene ring, such as suprofen and articaine, have different pharmacological properties and applications compared to the quinoline derivative.

List of Similar Compounds

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H17ClN2OS

Molecular Weight

344.9 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N,N-diethylquinoline-4-carboxamide

InChI

InChI=1S/C18H17ClN2OS/c1-3-21(4-2)18(22)13-11-15(16-9-10-17(19)23-16)20-14-8-6-5-7-12(13)14/h5-11H,3-4H2,1-2H3

InChI Key

CJUCLXIDUNZAIU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)Cl

Origin of Product

United States

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